2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolidine ring, a sulfonyl group, and an imidazo[1,2-a]pyridine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, sulfonyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds also contain pyrrole rings and have been studied for their biological importance.
Uniqueness
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the sulfonyl group and the imidazo[1,2-a]pyridine core differentiates it from other similar compounds and may enhance its reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,20-10-3-4-11-20)15-7-5-6-14(12-15)16-13-19-9-2-1-8-17(19)18-16/h1-2,5-9,12-13H,3-4,10-11H2 |
InChI Key |
HTWPPXLTCSLWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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